molecular formula C8H6ClNO6S B2487098 Methyl 2-(chlorosulfonyl)-4-nitrobenzoate CAS No. 154712-47-7

Methyl 2-(chlorosulfonyl)-4-nitrobenzoate

Cat. No.: B2487098
CAS No.: 154712-47-7
M. Wt: 279.65
InChI Key: MLTJLRTUMSHHNJ-UHFFFAOYSA-N
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Description

Significance of Benzoate (B1203000) Ester Derivatives in Synthetic Chemistry

Benzoic acid and its derivatives, particularly esters known as benzoates, are vital building blocks in organic synthesis. nih.gov Methyl benzoate compounds, for instance, are used in a variety of applications, from solvents and flavorings to the synthesis of complex pharmaceuticals. mdpi.com The ester functional group can be readily synthesized, often through the esterification of a carboxylic acid with an alcohol.

In medicinal chemistry, benzoate derivatives are found in numerous therapeutic agents. drugbank.com They can serve as key intermediates or as prodrugs, which are metabolized in the body to release an active pharmaceutical ingredient. For example, research has explored substituted benzoate esters as potential treatments for tuberculosis by modulating the compound's acidity (pKa) and lipophilicity to improve activity. nih.gov Other studies have demonstrated the application of benzoate derivatives in preparing drugs for neurodegenerative diseases like Alzheimer's. google.com The versatility of the benzoate structure allows chemists to modify it to achieve desired chemical and biological properties.

Role of Chlorosulfonyl Moieties as Versatile Synthetic Intermediates

The chlorosulfonyl group (-SO₂Cl), also known as a sulfonyl chloride, is a highly reactive functional group that serves as a powerful tool in organic synthesis. magtech.com.cn Sulfonyl chlorides are potent electrophiles, primarily due to the electron-withdrawing nature of the sulfonyl group, which makes the chlorine atom an excellent leaving group in nucleophilic substitution reactions. fiveable.me

This reactivity allows for the facile synthesis of a wide range of sulfur-containing compounds. One of the most significant applications of sulfonyl chlorides is their reaction with primary or secondary amines to form sulfonamides (R-SO₂-NR'R''). The sulfonamide functional group is a key component in a vast number of antibacterial drugs ("sulfa drugs") and other pharmaceuticals. marketpublishers.com Furthermore, their reaction with alcohols yields sulfonic esters. Because of their high reactivity, sulfonyl chlorides are crucial intermediates in the production of dyes, pigments, and agrochemicals. quora.com

Overview of Research Trajectories for Methyl 2-(chlorosulfonyl)-4-nitrobenzoate

This compound is a specialized chemical reagent designed for use as a synthetic intermediate. Its chemical structure incorporates three distinct functional groups—a methyl ester, a nitro group, and a highly reactive chlorosulfonyl group—on an aromatic scaffold. This combination of features dictates its research applications, which are primarily focused on its use as a building block for constructing more complex molecules.

The research trajectory for this compound is centered on leveraging the reactivity of the chlorosulfonyl group. This group is the most likely site for reaction, readily undergoing nucleophilic substitution with a wide variety of nucleophiles such as amines, alcohols, and thiols to create sulfonamides, sulfonic esters, and thioesters, respectively. The presence of the nitro and methyl ester groups, both strong electron-withdrawing groups, deactivates the aromatic ring toward further electrophilic substitution but can activate it for nucleophilic aromatic substitution under certain conditions.

While extensive studies on this specific molecule are not broadly published, its synthesis can be inferred from standard organic chemistry transformations. A plausible synthetic route involves the chlorosulfonation of methyl 4-nitrobenzoate (B1230335). The primary utility of this compound is in the synthesis of novel compounds in medicinal chemistry and materials science, where the introduction of a substituted benzoyl sulfonyl moiety is desired.

Chemical Properties of this compound

PropertyValue
Molecular Formula C₈H₆ClNO₆S
Molecular Weight 279.65 g/mol
Synonyms methyl 2-chlorosulfonyl-4-nitro-benzoate; 2-Methoxycarbonyl-5-nitrobenzenesulfonyl chloride
CAS Number 154712-47-7
Predicted XlogP 2.3

Data sourced from PubChem and other chemical suppliers. cymitquimica.comuni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-chlorosulfonyl-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO6S/c1-16-8(11)6-3-2-5(10(12)13)4-7(6)17(9,14)15/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTJLRTUMSHHNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154712-47-7
Record name methyl 2-(chlorosulfonyl)-4-nitrobenzoate
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Synthetic Methodologies for Methyl 2 Chlorosulfonyl 4 Nitrobenzoate

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of Methyl 2-(chlorosulfonyl)-4-nitrobenzoate (I) reveals several potential disconnection points, suggesting logical synthetic routes from readily available starting materials. The primary disconnections involve the ester, the chlorosulfonyl group, and the nitro group.

Figure 1: Retrosynthetic Analysis of this compound

This analysis suggests that the target molecule (I) can be synthesized from 2-(chlorosulfonyl)-4-nitrobenzoic acid (II) via esterification. Compound (II) can, in turn, be derived from 4-nitro-2-sulfobenzoic acid (III) through chlorination, or more directly from 4-nitrobenzoic acid (IV) via chlorosulfonylation. Ultimately, 4-nitrobenzoic acid (IV) can be prepared from benzoic acid (V) through nitration.

Benzoic Acid Derivatives as Starting Materials

Benzoic acid and its derivatives are fundamental starting materials for the synthesis of this compound. The synthesis of 4-nitrobenzoic acid from benzoic acid through electrophilic aromatic substitution (nitration) is a common and well-established reaction. This process typically involves the use of a nitrating mixture, which is a combination of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

Nitro-Substituted Benzoates as Intermediates

Nitro-substituted benzoates, such as methyl 4-nitrobenzoate (B1230335), serve as crucial intermediates in the synthetic pathway. These compounds can be prepared either by the nitration of a benzoic acid ester or by the esterification of a nitrobenzoic acid. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring in subsequent reactions, such as chlorosulfonylation.

Direct Synthesis Approaches

Direct synthesis approaches aim to introduce the necessary functional groups in a minimal number of steps. These methods often involve chlorosulfonylation and esterification as key transformations.

Chlorosulfonylation Reactions

Chlorosulfonylation is a pivotal reaction for introducing the chlorosulfonyl (-SO₂Cl) group onto the aromatic ring. This is typically achieved by treating a suitable precursor with chlorosulfonic acid (ClSO₃H). The reaction proceeds via an electrophilic aromatic substitution mechanism. For the synthesis of this compound, the chlorosulfonylation of methyl 4-nitrobenzoate would be a direct approach. The nitro group at the 4-position directs the incoming chlorosulfonyl group to the 2-position (ortho to the ester and meta to the nitro group).

A related process is the preparation of 2-(chloro, bromo or nitro)-4-(alkylsulfonyl)benzoic acids, which also involves a chlorosulfonylation step. googleapis.com

Esterification Protocols

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. In the context of synthesizing this compound, the esterification of 2-(chlorosulfonyl)-4-nitrobenzoic acid with methanol (B129727) is a key final step in one of the possible synthetic routes. The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and the use of excess alcohol helps to drive the equilibrium towards the formation of the ester. masterorganicchemistry.com

The esterification of nitrobenzoic acids is a well-documented process. For instance, glycerol (B35011) esters of nitrobenzoic acid are prepared by heating a mixture of a nitrobenzoic acid and glycerol in the presence of an acid esterification catalyst. google.com Similarly, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester is achieved through a simple Fischer esterification reaction. bond.edu.au

Multi-step Synthetic Sequences

A plausible and commonly employed strategy for the synthesis of this compound is a multi-step sequence that allows for controlled introduction of the functional groups. A logical sequence would be:

Nitration of Benzoic Acid: Benzoic acid is first nitrated to produce 4-nitrobenzoic acid. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures.

Esterification of 4-Nitrobenzoic Acid: The resulting 4-nitrobenzoic acid is then esterified with methanol in the presence of an acid catalyst to yield methyl 4-nitrobenzoate.

Chlorosulfonylation of Methyl 4-Nitrobenzoate: The final step involves the chlorosulfonylation of methyl 4-nitrobenzoate with chlorosulfonic acid to introduce the chlorosulfonyl group at the 2-position, yielding the target compound, this compound.

An alternative multi-step sequence could involve:

Nitration of Benzoic Acid: As in the previous sequence, benzoic acid is nitrated to 4-nitrobenzoic acid.

Chlorosulfonylation of 4-Nitrobenzoic Acid: 4-nitrobenzoic acid is then chlorosulfonylated to form 2-(chlorosulfonyl)-4-nitrobenzoic acid.

Esterification of 2-(chlorosulfonyl)-4-nitrobenzoic acid: The final step is the esterification of the resulting acid with methanol to give this compound.

Strategies for Ortho-Substitution Pattern Formation

Achieving the specific 1,2,4-substitution pattern of this compound hinges on the principles of electrophilic aromatic substitution. The directing effects of the substituents already on the ring dictate the position of incoming groups. Both the methyl ester (-COOCH₃) and the nitro (-NO₂) groups are deactivating, electron-withdrawing groups. organicchemistrytutor.commasterorganicchemistry.com However, their directing effects differ. The methyl ester group is a meta-director, while the nitro group is also a meta-director. masterorganicchemistry.comyoutube.com

To achieve the ortho-relationship between the methyl ester and the chlorosulfonyl group, the synthetic strategy must consider the order of introduction of these groups. If one were to start with methyl benzoate (B1203000), nitration would primarily occur at the meta-position, leading to methyl 3-nitrobenzoate. rsc.orgmatthewfam.comorgsyn.org Subsequent chlorosulfonation would then be directed by both the ester and the nitro group.

Conversely, starting with a substrate where an ortho-directing group is initially present and later converted to the ester could be a viable strategy. For instance, starting with an ortho-alkylated nitrobenzene (B124822), followed by oxidation of the alkyl group to a carboxylic acid and subsequent esterification, could establish the desired arrangement before the final chlorosulfonation step. A patented process for preparing 2-carboxy-5-nitrobenzenesulfonic acid involves the oxidation of 2-methyl-5-nitrobenzenesulfonic acid, illustrating a similar foundational strategy. google.com

Sequential Introduction of Nitro and Chlorosulfonyl Groups

The sequence in which the nitro and chlorosulfonyl groups are introduced is critical to the final product's structure. Let's consider the starting material, methyl benzoate.

Nitration followed by Chlorosulfonation: The nitration of methyl benzoate is a well-documented electrophilic aromatic substitution. mnstate.edu The methyl ester group is a deactivating, meta-directing substituent. rsc.orglibretexts.org Therefore, reacting methyl benzoate with a nitrating mixture (typically nitric acid and sulfuric acid) yields methyl 3-nitrobenzoate as the major product. orgsyn.orgaiinmr.com Attempting to chlorosulfonate this product would result in substitution directed by both the meta-directing ester and nitro groups, which would not lead to the desired 2-chloro­sulfonyl-4-nitro isomer.

Chlorosulfonation followed by Nitration: If one were to first chlorosulfonate methyl benzoate, the position of the incoming chlorosulfonyl group would be directed by the meta-directing ester group. This would yield methyl 3-(chlorosulfonyl)benzoate. Subsequent nitration would then have two meta-directing groups on the ring. The incoming nitro group would be directed to a position that is ortho to one group and para to the other, which again, would not yield the target molecule.

A more plausible route involves starting with a different precursor. For example, the synthesis of the related compound 2-nitro-4-methylsulfonylbenzoic acid has been achieved through the oxidation of 2-nitro-4-methylsulfonyl toluene (B28343). asianpubs.org This suggests a pathway where the nitro and sulfonyl groups (or their precursors) are positioned first, followed by the formation of the carboxylate group. Adapting this, one could envision a synthesis starting from a toluene derivative, proceeding through nitration, sulfonation, oxidation of the methyl group to a carboxylic acid, esterification, and finally, conversion of the sulfonic acid to the sulfonyl chloride.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

Substituent Group Type Directing Effect
-COOCH₃ (Methyl Ester) Deactivating Meta libretexts.org
-NO₂ (Nitro) Deactivating Meta youtube.comlibretexts.org
-Cl (Chloro) Deactivating Ortho, Para libretexts.org

Related Synthesis of Methyl 2-(Chlorosulfonyl)benzoate via Continuous-Flow Diazotization

While not a direct synthesis of the nitro-substituted target, the synthesis of Methyl 2-(chlorosulfonyl)benzoate provides valuable insight into alternative methods for introducing the chlorosulfonyl group. A notable method involves the continuous-flow diazotization of methyl anthranilate. This process typically involves converting the amino group of methyl anthranilate into a diazonium salt using a nitrite (B80452) source under acidic conditions. This highly reactive diazonium intermediate can then be subjected to a Sandmeyer-type reaction, where it is treated with sulfur dioxide in the presence of a copper catalyst, followed by chlorination to yield the desired methyl 2-(chlorosulfonyl)benzoate. Continuous-flow reactors offer enhanced safety, better temperature control, and improved scalability for handling potentially hazardous diazonium intermediates compared to traditional batch processes.

Catalytic Systems in Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability.

Homogeneous Catalysis Applications

In the context of synthesizing aryl sulfonyl chlorides, homogeneous catalysts can be employed in various steps. For instance, in Sandmeyer-type reactions mentioned above, copper(I) salts are classic homogeneous catalysts used to facilitate the conversion of diazonium salts. While specific applications in the direct synthesis of this compound are not widely documented, related transformations often rely on metal catalysts. For example, palladium-catalyzed cross-coupling reactions could be envisioned to construct the substituted benzene (B151609) ring from smaller fragments, although this is a more complex and less direct approach than classical electrophilic substitution.

Heterogeneous Catalysis Investigations (e.g., in related methyl benzoate syntheses)

Heterogeneous catalysts offer advantages in terms of easy separation and reusability. In related syntheses, such as the esterification of benzoic acid derivatives to form methyl benzoates, solid acid catalysts like zeolites or sulfated zirconia can be employed instead of traditional liquid acids like sulfuric acid. This simplifies workup and reduces corrosive waste streams.

For the nitration step, while the classic method uses a mixture of concentrated nitric and sulfuric acids, research into solid acid catalysts that can promote nitration is ongoing. aiinmr.com The goal is to develop reusable catalysts that minimize the use of strong, corrosive acids. Similarly, in oxidation reactions, such as the conversion of a toluene derivative to a benzoic acid, heterogeneous catalysts like copper oxide supported on alumina (B75360) (CuO/Al₂O₃) have been used effectively with hydrogen peroxide as the oxidant. asianpubs.org

Process Optimization and Green Chemistry Considerations

Optimizing the synthesis of this compound involves considerations of yield, purity, safety, and environmental impact.

Key areas for process optimization include:

Reaction Conditions: Fine-tuning temperature, reaction time, and reactant stoichiometry is crucial for maximizing yield and minimizing the formation of byproducts. For instance, in nitration reactions, controlling the temperature is essential to prevent over-nitration and ensure regioselectivity. orgsyn.org

Solvent Choice: Utilizing greener solvents that are less toxic, biodegradable, and recyclable is a core principle of green chemistry. Where possible, performing reactions in solvent-free conditions is even more desirable. researchgate.net

Reagent Selection: Replacing hazardous reagents with safer alternatives is a significant consideration. For example, some modern methods for creating sulfonyl chlorides from sulfonic acids use reagents like bis(trichloromethyl)carbonate (triphosgene) in the presence of an organic base, which can be a safer alternative to thionyl chloride or chlorosulfonic acid under certain conditions. google.com

Waste Reduction: The principles of atom economy encourage synthetic routes that incorporate the maximum number of atoms from the reactants into the final product. Developing catalytic cycles and recycling unreacted starting materials are practical steps toward waste minimization. asianpubs.org

Table 2: Green Chemistry Considerations in Synthesis

Principle Application in Synthesis of Aromatic Compounds
Catalysis Use of reusable heterogeneous catalysts to replace corrosive liquid acids. asianpubs.org
Safer Solvents Minimizing the use of chlorinated solvents; exploring aqueous or solvent-free conditions. researchgate.net
Atom Economy Designing synthetic routes that minimize the formation of byproducts.
Safer Reagents Replacing hazardous reagents like thionyl chloride with alternatives where feasible. google.com

| Waste Prevention | Recycling of catalysts and unreacted starting materials. asianpubs.org |

Continuous-Flow Synthesis Methodologies

Continuous-flow chemistry offers significant advantages over traditional batch processing for the synthesis of complex and reactive molecules like this compound. The primary benefits include superior heat and mass transfer, enhanced safety by minimizing the accumulation of hazardous intermediates, and the potential for automation and process control.

While specific research on the continuous-flow synthesis of this compound is not extensively documented in publicly available literature, valuable insights can be drawn from the synthesis of the closely related compound, Methyl 2-(chlorosulfonyl)benzoate. A notable study involved the continuous-flow diazotization of methyl 2-aminobenzoate (B8764639) followed by chlorosulfonylation. researchgate.net This process demonstrates a significant reduction in side reactions, such as hydrolysis, even at high concentrations of hydrochloric acid. researchgate.net

An expeditious process for preparing Methyl 2-(chlorosulfonyl)benzoate involves a three-inlet flow reactor for the diazotization step, followed by chlorosulfonylation in a tandem tank reactor. researchgate.net This setup allows for precise control over reaction parameters, which is crucial for handling the often unstable diazonium salt intermediates. A similar approach can be extrapolated for the synthesis of the nitro-substituted analogue.

A patented method for the continuous preparation of Methyl 2-(chlorosulfonyl)benzoate utilizes a system of mixers and tubular reactors. google.com The process involves the diazotization of methyl anthranilate, which is then reacted with a saturated sodium bisulfite solution in the presence of an organic solvent like xylene. google.com This methodology highlights the potential for high-throughput production, with one example achieving a yield of 75%. google.com

Table 1: Exemplary Continuous-Flow Reaction Parameters for a Related Compound

ParameterValueReference
ReactantsMethyl anthranilate, Hydrochloric acid, Sodium nitrite solution google.com
Diazotization Temperature40°C google.com
Residence Time (Diazotization)90s google.com
Chlorosulfonylation ReagentSaturated sodium bisulfite google.com
SolventXylene google.com
Yield75% google.com

Yield Enhancement Strategies

Maximizing the yield of this compound is a critical aspect of its synthesis. Key strategies often revolve around precise control of reaction conditions and the purity of starting materials.

In related nitration reactions, such as the preparation of methyl m-nitrobenzoate, the control of temperature is paramount. orgsyn.org Maintaining a low reaction temperature, typically between 5-15°C, is essential to prevent a decrease in yield. orgsyn.org Higher temperatures can lead to the formation of unwanted by-products and degradation of the desired product. orgsyn.org The purity of the starting methyl benzoate is also crucial, as impurities can lead to lower yields. orgsyn.org

By-product Minimization

One of the primary by-products in chlorosulfonation reactions is the corresponding sulfonic acid. mdpi.com Its formation can occur both during the reaction as an intermediate and during the work-up and isolation phases. mdpi.com The presence of water is a key factor in the hydrolysis of the sulfonyl chloride to the sulfonic acid. Therefore, maintaining anhydrous or near-anhydrous conditions throughout the reaction and work-up is critical.

In the context of continuous-flow synthesis, the enhanced heat transfer capabilities of microreactors or flow reactors play a crucial role in minimizing by-product formation. researchgate.net Exothermic reactions, such as diazotization and chlorosulfonation, can be precisely controlled, preventing localized temperature spikes that often lead to the formation of degradation products and other impurities in batch reactors. google.com For instance, in the continuous-flow synthesis of Methyl 2-(chlorosulfonyl)benzoate, the hydrolysis side reaction was significantly decreased. researchgate.net

Furthermore, the choice of solvent and the method of product isolation can also influence the level of impurities. In the synthesis of methyl m-nitrobenzoate, washing the crude product with ice-cold methanol is an effective method to remove impurities such as the ortho-nitrobenzoic ester. orgsyn.org

Table 2: Common By-products and Minimization Strategies

By-productFormation PathwayMinimization StrategyReference
Sulfonic acid derivativeHydrolysis of the sulfonyl chlorideMaintain anhydrous conditions; precise temperature control. mdpi.com
Isomeric nitro compounds (e.g., ortho-isomer)Non-regioselective nitrationStrict temperature control during nitration. orgsyn.org
Dinitro compoundsOver-nitrationControl stoichiometry of nitrating agent and reaction time. orgsyn.org
Hydrolysis products of diazonium saltDecomposition of the diazonium intermediateUse of continuous-flow reactors to minimize residence time of unstable intermediates. researchgate.net

Mechanistic Investigations of Reactions Involving Methyl 2 Chlorosulfonyl 4 Nitrobenzoate

Reaction Pathway Elucidation

The primary reaction pathway for methyl 2-(chlorosulfonyl)-4-nitrobenzoate involves nucleophilic substitution at the sulfonyl sulfur atom. This is a common reaction for arenesulfonyl chlorides. nih.gov The strong electron-withdrawing effects of the ortho-methoxycarbonyl and para-nitro groups significantly increase the electrophilicity of the sulfur atom, making it highly susceptible to attack by nucleophiles.

Common nucleophiles in these reactions include water (hydrolysis), alcohols (alcoholysis), and amines (aminolysis). The general pathway can be described as follows:

Nucleophilic Attack: The nucleophile attacks the electron-deficient sulfur atom of the sulfonyl chloride.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy tetrahedral intermediate.

Departure of the Leaving Group: The chloride ion, being a good leaving group, is subsequently eliminated, regenerating the sulfonyl group.

The specific nature of the reaction pathway, whether it proceeds through a concerted SN2-like mechanism or a stepwise addition-elimination mechanism, can be influenced by the nucleophile, solvent, and the specific substitution pattern on the aromatic ring. nih.gov For many arenesulfonyl chlorides, the reaction with strong nucleophiles tends to follow a pathway with a single transition state. nih.gov

Intermediate Identification and Characterization

Direct experimental identification and characterization of reaction intermediates for this compound are not well-documented in publicly available literature. However, based on the general mechanism of nucleophilic substitution at a sulfonyl center, a pentacoordinate, trigonal bipyramidal intermediate (or a species closely resembling it in the transition state) is proposed.

In the case of reactions with certain nucleophiles, the formation of a radical anion intermediate has been observed in the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides. cdnsciencepub.com The stability and subsequent reaction of this radical anion are dependent on the position of the nitro group. cdnsciencepub.com For a 2-nitro substituted benzenesulfonyl chloride, steric hindrance from the ortho nitro group can influence subsequent reactions. cdnsciencepub.comscholaris.ca

Kinetic Studies and Reaction Rate Analysis

Quantitative kinetic data, such as reaction rates, rate constants, and activation parameters specifically for reactions of this compound, are not readily found in the literature. However, kinetic studies on the solvolysis and aminolysis of other arenesulfonyl chlorides provide a framework for understanding the factors that would govern the reaction rates of this compound.

The rates of nucleophilic substitution reactions of arenesulfonyl chlorides are highly dependent on:

Substituent Effects: Electron-withdrawing groups, such as the nitro and methoxycarbonyl groups present in this compound, are expected to accelerate the rate of reaction by increasing the electrophilicity of the sulfonyl sulfur. Hammett plots for the reactions of substituted benzenesulfonyl chlorides typically show a positive ρ-value, indicating that electron-withdrawing substituents enhance the reaction rate. nih.gov

Solvent Effects: The polarity and nucleophilicity of the solvent can significantly influence the reaction rate. For solvolysis reactions, more polar and more nucleophilic solvents generally lead to faster reactions. beilstein-journals.org

Nature of the Nucleophile: Stronger and less sterically hindered nucleophiles will react more rapidly.

Below is a hypothetical data table illustrating the kind of data that would be obtained from kinetic studies. Note: The following data is illustrative and not based on experimental results for this compound.

NucleophileSolventTemperature (°C)k (s⁻¹)
H₂O50% Acetone/Water25Data not available
CH₃OHMethanol (B129727)25Data not available
AnilineAcetonitrile25Data not available

Transition State Analysis

Detailed transition state analysis for reactions involving this compound through computational or experimental methods has not been specifically reported. However, theoretical calculations on related systems, such as the chloride-chloride exchange in arenesulfonyl chlorides, have been performed to elucidate the structure and energy of the transition state. nih.gov

These studies suggest that for a concerted SN2-type reaction, the transition state would involve the incoming nucleophile and the departing leaving group simultaneously bonded to the sulfur atom in a trigonal bipyramidal geometry. The extent of bond formation and bond breaking in the transition state can be probed by studying kinetic isotope effects. For the hydrolysis of benzenesulfonyl chloride, a significant kinetic solvent isotope effect suggests considerable bond breaking in the transition state. beilstein-journals.org

Derivatization Chemistry and Functional Group Transformations of Methyl 2 Chlorosulfonyl 4 Nitrobenzoate

Reactions of the Chlorosulfonyl Group

The chlorosulfonyl group (-SO₂Cl) is a highly reactive functional group that readily undergoes nucleophilic substitution. This reactivity is central to the derivatization of methyl 2-(chlorosulfonyl)-4-nitrobenzoate, allowing for the introduction of a variety of sulfur-linked functionalities.

One of the most common transformations of aryl sulfonyl chlorides is their reaction with primary or secondary amines to form sulfonamides. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide moiety is a key pharmacophore in many therapeutic agents. While specific studies on the reaction of this compound with amines are not extensively detailed in the available literature, the reactivity can be inferred from closely related compounds. For instance, the synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid involves the reaction of 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid with p-chloroaniline in dimethylformamide (DMF). nih.gov This reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the chlorosulfonyl group, leading to the displacement of the chloride ion and the formation of a stable sulfonamide linkage.

A general scheme for the formation of sulfonamides from this compound is presented below:

Reactants: this compound, Primary or Secondary Amine (R¹R²NH)

Product: Methyl 4-nitro-2-(R¹,R²-sulfamoyl)benzoate

Byproduct: Hydrochloric Acid (HCl)

The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid formed as a byproduct. The choice of solvent depends on the solubility of the reactants, with common options including dichloromethane, tetrahydrofuran, and DMF.

Reactant 1Reactant 2 (Amine)ProductReaction Conditions
This compoundAmmonia (NH₃)Methyl 2-sulfamoyl-4-nitrobenzoateInert solvent, base
This compoundAniline (C₆H₅NH₂)Methyl 4-nitro-2-(N-phenylsulfamoyl)benzoateInert solvent, base
This compoundDiethylamine ((C₂H₅)₂NH)Methyl 2-(N,N-diethylsulfamoyl)-4-nitrobenzoateInert solvent, base

The chlorosulfonyl group can also react with alcohols or phenols to form sulfonate esters. This transformation is valuable for introducing a sulfonate moiety, which can serve as a good leaving group in subsequent nucleophilic substitution reactions. The synthesis of arylsulfonates from various phenols and sulfonyl chlorides has been reported, typically proceeding in the presence of a base like pyridine. researchgate.netresearchtrends.net

The reaction of this compound with an alcohol (R-OH) would yield the corresponding sulfonate ester.

Reactants: this compound, Alcohol/Phenol (B47542) (R-OH)

Product: Methyl 2-((alkoxy/phenoxy)sulfonyl)-4-nitrobenzoate

Byproduct: Hydrochloric Acid (HCl)

Furthermore, the chloride of the sulfonyl chloride can be exchanged for other halides, such as fluoride (B91410), through reaction with a suitable fluoride source, although this is a less common transformation.

Beyond amines and alcohols, the chlorosulfonyl group of this compound is susceptible to attack by a range of other nucleophiles. For example, hydrolysis of the sulfonyl chloride group with water would lead to the formation of the corresponding sulfonic acid, methyl 2-(sulfo)-4-nitrobenzoate. The rate of hydrolysis of related methyl benzoates is influenced by the substituents on the aromatic ring. oieau.fr The presence of the electron-withdrawing nitro and chlorosulfonyl groups would likely enhance the rate of hydrolysis of the ester group under basic conditions.

Reaction with other nucleophiles, such as thiols, would lead to the formation of thiosulfonates. The reactivity of the chlorosulfonyl group is a key feature that allows for the versatile derivatization of the parent molecule.

Transformations of the Nitro Group

The nitro group (-NO₂) is a strong electron-withdrawing group that can be transformed into a variety of other nitrogen-containing functional groups, most notably through reduction.

The reduction of an aromatic nitro group to an amino group (-NH₂) is a fundamental and widely used transformation in organic synthesis. masterorganicchemistry.com This conversion dramatically alters the electronic properties of the aromatic ring, turning a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com A plethora of reagents and conditions can be employed to achieve this reduction, offering a high degree of chemoselectivity.

Common methods for the reduction of nitroarenes to anilines include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel with hydrogen gas. organic-chemistry.org

Metal-Acid Systems: Employing metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl). masterorganicchemistry.comorganic-chemistry.org

Other Reducing Agents: Reagents like sodium dithionite (B78146) (Na₂S₂O₄), tin(II) chloride (SnCl₂), and samarium(II) iodide (SmI₂) are also effective. organic-chemistry.org

The choice of reducing agent can be critical when other reducible functional groups are present in the molecule. For this compound, a mild reducing agent would be necessary to selectively reduce the nitro group without affecting the chlorosulfonyl or the ester functionalities.

Reducing Agent/SystemGeneral ApplicabilityPotential Side Reactions with this compound
H₂, Pd/CHighly efficient for many nitro compoundsPossible reduction of the chlorosulfonyl group
Fe/HClClassic and cost-effective methodAcidic conditions may promote hydrolysis of the ester
SnCl₂/HClMild and often chemoselectiveAcidic conditions may promote hydrolysis of the ester
Sodium Dithionite (Na₂S₂O₄)Mild, often used for sensitive substratesGenerally compatible with ester and sulfonyl chloride groups

The resulting methyl 2-amino-4-(chlorosulfonyl)benzoate would be a valuable intermediate for further synthetic elaborations, such as diazotization reactions or the formation of heterocyclic compounds.

While reduction to the amine is the most common transformation, the nitro group can be converted into other nitrogen-containing functionalities.

Formation of Azo Compounds: The partial reduction of nitroarenes, particularly with certain reducing agents like zinc and sodium hydroxide (B78521), can lead to the formation of symmetrical azo compounds. wikiwand.com The electrochemical reduction of nitro compounds has also been shown to produce azo derivatives. umd.edu

Formation of Hydroxylamines: Under controlled reduction conditions, for instance using zinc dust in the presence of ammonium (B1175870) chloride, nitroarenes can be converted to N-arylhydroxylamines. wikipedia.org

Formation of Azides: While less common, the conversion of a nitro group to an azide (B81097) group can be achieved through multi-step sequences, often involving the initial reduction to the amine followed by diazotization and reaction with an azide salt. The thermal decomposition of some nitroaryl azides has been studied. researchgate.net

Generation of Nitrenes: The deoxygenation of nitroarenes using reagents like triethyl phosphite (B83602) can lead to the in situ generation of highly reactive nitrene intermediates. acs.org These nitrenes can then undergo various reactions, such as C-H insertion or cycloaddition, to form complex nitrogen-containing heterocycles. researchgate.net

The diverse reactivity of both the chlorosulfonyl and the nitro groups makes this compound a versatile building block in organic synthesis, enabling the creation of a wide range of functionalized aromatic compounds.

Reactions of the Methyl Ester Group

The methyl ester group at the C1 position of the benzene (B151609) ring is a key site for modification, primarily through nucleophilic acyl substitution reactions. These transformations allow for the conversion of the ester into other functionalities, most notably a carboxylic acid or other esters.

Hydrolysis to Carboxylic Acid

The conversion of the methyl ester to the corresponding carboxylic acid, 2-(chlorosulfonyl)-4-nitrobenzoic acid, is a fundamental transformation. This hydrolysis is typically achieved under basic conditions, a process often referred to as saponification. The reaction involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester.

A general procedure involves heating the ester under reflux with an aqueous solution of a strong base, such as sodium hydroxide. orgsyn.orgchemspider.com After the reaction is complete, as indicated by the disappearance of the ester, the solution is cooled and acidified to precipitate the carboxylic acid. orgsyn.org

Table 1: General Reaction Scheme for Hydrolysis

ReactantReagentsProduct
This compound1. Sodium Hydroxide (NaOH), Water (H₂O) 2. Hydrochloric Acid (HCl)2-(chlorosulfonyl)-4-nitrobenzoic acid

Transesterification Reactions

Transesterification is the process of converting one ester into another by reacting it with an alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com In the context of this compound, this reaction allows for the replacement of the methyl group with other alkyl or aryl groups, thereby modifying the properties of the molecule.

Under basic conditions, the mechanism is initiated by the attack of an alkoxide ion (e.g., ethoxide) on the ester carbonyl, similar to hydrolysis. masterorganicchemistry.com Under acidic conditions, the carbonyl oxygen is first protonated, which activates the ester toward nucleophilic attack by a neutral alcohol molecule. masterorganicchemistry.com To ensure a high yield of the desired product, the alcohol reactant is often used in large excess or as the solvent to shift the equilibrium in favor of the product. masterorganicchemistry.com

While there is a lack of specific documented examples of transesterification for this compound in the surveyed literature, the principles of this reaction are well-established for various esters. organic-chemistry.org It is expected that this compound would readily undergo transesterification with a range of primary and secondary alcohols under appropriate catalytic conditions.

Table 2: Potential Transesterification Products

ReactantAlcohol ReagentCatalyst (Example)Potential Product
This compoundEthanolSodium EthoxideEthyl 2-(chlorosulfonyl)-4-nitrobenzoate
This compoundIsopropanolSulfuric AcidIsopropyl 2-(chlorosulfonyl)-4-nitrobenzoate
This compoundBenzyl alcoholSulfuric AcidBenzyl 2-(chlorosulfonyl)-4-nitrobenzoate

Regioselectivity and Chemoselectivity in Derivatization

Chemoselectivity is a critical consideration in the derivatization of this compound due to the presence of multiple reactive sites. The primary electrophilic centers are the carbonyl carbon of the methyl ester and the sulfur atom of the chlorosulfonyl group.

The chlorosulfonyl group is a significantly more reactive electrophile than the methyl ester. Sulfonyl chlorides readily react with a wide variety of nucleophiles under mild conditions, often much faster than the corresponding reactions with esters. This difference in reactivity forms the basis for the chemoselective derivatization of the molecule.

When reacting this compound with a nucleophile, the reaction will preferentially occur at the sulfonyl chloride moiety, leaving the methyl ester group intact, provided the reaction conditions are controlled. For instance, treatment with an amine (e.g., ammonia, primary or secondary amines) in the presence of a non-nucleophilic base like pyridine will selectively yield the corresponding sulfonamide. Similarly, reaction with an alcohol or phenol will selectively produce a sulfonic acid ester. youtube.com

This high degree of chemoselectivity allows for the synthesis of a diverse library of sulfonamide and sulfonic ester derivatives while preserving the methyl ester for subsequent transformations, such as hydrolysis or amidation, under more forcing conditions.

Table 3: Chemoselective Reactions at the Chlorosulfonyl Group

NucleophileReagent ClassSelective Product TypeExample Product (with Ammonia)
Ammonia (NH₃)AmineSulfonamideMethyl 4-nitro-2-sulfamoylbenzoate
Primary Amine (R-NH₂)AmineN-Substituted SulfonamideMethyl 2-(N-alkylsulfamoyl)-4-nitrobenzoate
Alcohol (R-OH)AlcoholSulfonic Acid EsterMethyl 4-nitro-2-((alkoxy)sulfonyl)benzoate
Thiol (R-SH)ThiolThiosulfonateMethyl 4-nitro-2-((alkylthio)sulfonyl)benzoate

Cascade and Multicomponent Reactions

Cascade reactions, also known as tandem or domino reactions, are processes involving two or more consecutive transformations in which the product of the first step becomes the substrate for the next, all conducted in a single synthetic operation. Multicomponent reactions (MCRs) are convergent reactions where three or more starting materials react to form a single product in one pot, incorporating most or all of the atoms from the reactants into the final structure. rsc.org

A review of the scientific literature does not provide specific examples of this compound being employed as a reactant in cascade or multicomponent reactions. The high reactivity of the sulfonyl chloride group would likely dominate the initial steps of any such sequence, potentially limiting its utility in more complex, pre-designed reaction cascades where balanced reactivity between multiple components is required.

Applications of Methyl 2 Chlorosulfonyl 4 Nitrobenzoate in Advanced Organic Synthesis

Building Block for Complex Molecule Synthesis

The reactivity of the sulfonyl chloride group, coupled with the influence of the nitro and methyl ester functionalities, makes Methyl 2-(chlorosulfonyl)-4-nitrobenzoate a key intermediate in the construction of intricate molecular architectures.

Precursors for Heterocyclic Compounds

While direct, specific examples of the synthesis of heterocyclic compounds starting from this compound are not extensively documented in readily available literature, the inherent reactivity of its functional groups suggests its potential as a precursor for various heterocyclic systems. The sulfonyl chloride can react with a variety of difunctional nucleophiles to form cyclic sulfonamides. For instance, reaction with compounds containing both an amino and a hydroxyl or thiol group could lead to the formation of sultams, a class of heterocyclic compounds.

Furthermore, the nitro group can be chemically modified, for example, through reduction to an amino group, which can then participate in cyclization reactions. This in-situ generation of a reactive amine opens up pathways to a broader range of heterocyclic structures, including benzodiazepines and other nitrogen-containing ring systems. The synthesis of 1,4-benzodiazepines, a well-known class of psychoactive drugs, often involves the cyclization of an appropriately substituted 2-aminobenzophenone (B122507) derivative. While not a direct starting material, the functional groups on this compound could be chemically manipulated to form such precursors.

Synthesis of Biologically Active Molecules

The sulfonyl chloride group is a key functional handle for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial, and anticancer properties. This compound can be readily reacted with various primary and secondary amines to generate a library of novel sulfonamide derivatives. The presence of the nitro group can also influence the biological activity of the resulting sulfonamides.

A patent for the preparation of mesosulfuron-methyl (B1676312), a sulfonylurea herbicide, describes the use of a related intermediate, methyl 2-(chlorosulfonyl)-4-(methylsulfonamidomethyl)benzoate. This highlights the utility of such substituted chlorosulfonyl benzoates in the synthesis of agrochemicals. While this specific patent does not start from this compound, it demonstrates the principle of using such building blocks in the synthesis of complex, biologically active molecules.

Reagent in Polymer Chemistry and Material Science

The reactivity of the sulfonyl chloride group also extends to applications in polymer and material science, where it can be used to modify and functionalize various materials.

Functionalization of Polymeric Scaffolds (e.g., PEG functionalization)

Aromatic sulfonyl chlorides are known to be effective initiators for living radical polymerization, a technique used to synthesize polymers with well-controlled molecular weights and architectures. While specific studies detailing the use of this compound as a polymerization initiator are scarce, the general reactivity of this class of compounds suggests its potential in this area.

Applications in Analytical Chemistry

In analytical chemistry, derivatization is a common technique used to modify an analyte to improve its detection or separation. The reactive sulfonyl chloride group of this compound makes it a potential derivatizing agent for compounds containing primary and secondary amine groups, such as amino acids and biogenic amines.

Derivatization for Enhanced Detection (e.g., sulfonation for HPLC)

In High-Performance Liquid Chromatography (HPLC), the detection of analytes often relies on their ability to absorb ultraviolet (UV) or visible light. Many organic molecules, however, lack a suitable chromophore and are therefore difficult to detect with standard UV-Vis detectors. Chemical derivatization can be employed to overcome this limitation by introducing a chromophoric tag onto the analyte molecule prior to chromatographic analysis.

This compound is well-suited for this purpose. The chlorosulfonyl group (-SO₂Cl) is a potent electrophile that readily reacts with nucleophilic functional groups such as amines, phenols, and thiols to form stable sulfonamides, sulfonate esters, and thioesters, respectively. This reaction, known as sulfonation, effectively labels the analyte with the 2-(methoxycarbonyl)-5-nitrophenylsulfonyl moiety.

The key to enhanced detection lies in the nitro group (-NO₂) present on the aromatic ring of the derivatizing agent. The nitroaromatic system provides a strong chromophore, significantly increasing the molar absorptivity of the derivatized analyte in the UV region of the electromagnetic spectrum. This leads to a substantial increase in the detector response and, consequently, a lower limit of detection for the analyte of interest.

The general reaction scheme for the derivatization of a nucleophilic analyte (Nu-H) with this compound is depicted below:

Reaction Scheme: Nu-H + ClSO₂-(C₆H₃)(NO₂)(COOCH₃) → Nu-SO₂-(C₆H₃)(NO₂)(COOCH₃) + HCl

Where Nu-H can be an amine (R-NH₂), a phenol (B47542) (Ar-OH), or a thiol (R-SH).

Table 1: Potential Analyte Classes for Derivatization with this compound for Enhanced HPLC-UV Detection

Analyte ClassFunctional GroupResulting Derivative
Primary and Secondary Amines-NH₂, >NHSulfonamide
Phenols-OHSulfonate Ester
Thiols-SHThiosulfonate Ester

This pre-column derivatization strategy is advantageous as it is typically a rapid and high-yielding reaction that can be performed under mild conditions. The resulting derivatives are generally stable and exhibit good chromatographic properties.

Chromatographic Resolution Enhancement

Beyond enhancing detection, derivatization can also be a powerful tool for improving the chromatographic separation of complex mixtures, including the resolution of enantiomers. While this compound is an achiral molecule and therefore cannot be used directly as a chiral derivatizing agent to separate enantiomers on an achiral column, its application can indirectly contribute to chromatographic resolution in several ways.

Modification of Physicochemical Properties: The introduction of the bulky and polar 2-(methoxycarbonyl)-5-nitrophenylsulfonyl group can significantly alter the physicochemical properties of an analyte, such as its polarity, volatility, and conformational rigidity. These changes can lead to improved separation from other components in a complex matrix on a standard (achiral) HPLC column. The increased polarity of the derivative can enhance its retention and selectivity on reversed-phase columns, potentially resolving co-eluting peaks that were problematic in the underivatized sample.

Enantiomeric Resolution on Chiral Stationary Phases: In the context of chiral separations, derivatizing a racemic mixture with this compound can enhance the enantiomeric resolution on a chiral stationary phase (CSP). The bulky substituent introduced can amplify the stereochemical differences between the two enantiomers, leading to more distinct interactions with the chiral selector of the CSP. This can result in a greater separation factor (α) and improved resolution (Rs) between the enantiomeric peaks.

Table 2: Potential Effects of Derivatization on Chromatographic Parameters

Chromatographic ParameterPotential Effect of DerivatizationRationale
Retention Factor (k')IncreaseIncreased polarity of the derivative enhances interaction with the stationary phase in reversed-phase HPLC.
Selectivity (α)ImprovementAltered analyte structure can lead to differential interactions with the stationary phase, improving separation from other components.
Resolution (Rs)EnhancementA combination of increased retention and selectivity can lead to better peak separation. For enantiomers on a CSP, enhanced chiral recognition can occur.

Research Findings: While direct research specifically employing this compound for these applications is not extensively documented in publicly available literature, the principles are well-established in analytical chemistry. Studies on analogous compounds, such as other sulfonyl chlorides and nitro-substituted benzoyl chlorides, have demonstrated the efficacy of these functional groups in derivatization for enhanced detection and improved chromatographic performance. For instance, the use of dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a widely adopted method for the fluorescent labeling of amines and phenols, significantly improving their detection limits. Similarly, 4-nitrobenzoyl chloride has been successfully used to derivatize hydroxyl groups for enhanced UV detection in HPLC. These examples provide a strong basis for the potential utility of this compound in similar analytical strategies.

Spectroscopic and Structural Characterization of Methyl 2 Chlorosulfonyl 4 Nitrobenzoate and Its Derivatives

Vibrational Spectroscopy

For comparison, the FTIR spectrum of a related compound, 4-nitrophenyl-4'-nitrobenzoate, shows strong stretching absorptions for the ester C=O at 1752 cm⁻¹ and C-O at 1195 cm⁻¹. The symmetric and asymmetric stretching vibrations of the nitro groups are observed at 1523 cm⁻¹ and 1343 cm⁻¹, respectively. researchgate.net Another related molecule, 4-methyl-3-nitrobenzoic acid, has been studied using FTIR spectroscopy, with its vibrational frequencies computed using Density Functional Theory (DFT), providing a basis for assigning the vibrational modes of substituted nitrobenzoic acids. researchgate.net

Table 1: Predicted FTIR Spectral Data for Methyl 2-(chlorosulfonyl)-4-nitrobenzoate

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carbonyl (Ester) C=O Stretch 1720-1740
Ester C-O Stretch 1250-1300
Nitro Asymmetric NO₂ Stretch 1520-1560
Nitro Symmetric NO₂ Stretch 1340-1380
Chlorosulfonyl Asymmetric SO₂ Stretch 1370-1390
Chlorosulfonyl Symmetric SO₂ Stretch 1170-1190
Chlorosulfonyl S-Cl Stretch 600-700
Aromatic Ring C=C Stretch 1450-1600

Experimental Raman spectroscopic data for this compound is not documented in the available literature. However, Raman spectroscopy would be expected to provide complementary information to FTIR, particularly for the symmetric vibrations and the non-polar bonds, such as the S-Cl bond and the aromatic ring system. For the related compound 4-methyl-3-nitrobenzoic acid, FT-Raman spectra have been recorded and analyzed, aiding in the vibrational assignment for this class of compounds. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds.

Specific ¹H NMR data for this compound is not available in the surveyed literature. The expected ¹H NMR spectrum would show signals for the aromatic protons and the methyl ester protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the nitro and chlorosulfonyl groups, and the electron-donating (through resonance) but also withdrawing (inductively) nature of the methyl ester group.

For a derivative, Methyl 4-nitrobenzoate (B1230335), the ¹H NMR spectrum (in CDCl₃) shows a multiplet for the aromatic protons between δ 8.13 and 8.26 ppm and a singlet for the methyl protons at δ 3.94 ppm. rsc.org Another related compound, 4-nitrophenyl-4-nitrobenzoate, exhibits a multiplet for its aromatic protons in the range of δ 8.34-8.41 ppm and a doublet at δ 7.46 ppm. rsc.org

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic H 7.5 - 8.5 Multiplet

Experimental ¹³C NMR data for this compound could not be located in the reviewed scientific literature. The predicted spectrum would display distinct signals for the carbonyl carbon of the ester, the methyl carbon of the ester, and the aromatic carbons, with their chemical shifts being significantly affected by the attached functional groups.

For comparison, the ¹³C NMR spectrum of Methyl 4-nitrobenzoate (in CDCl₃) shows signals at δ 165.1 (C=O), 150.5, 135.4, 130.6, 123.5 (aromatic carbons), and 52.8 (methyl carbon). rsc.org

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) 164-166
Aromatic C-ClSO₂ 135-140
Aromatic C-NO₂ 148-152
Other Aromatic C 120-135

There is no information available in the literature regarding the use of advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC) or Exchange Spectroscopy (EXSY), for the characterization of this compound. Such techniques would be invaluable for the definitive assignment of the proton and carbon signals and for elucidating the through-bond and through-space connectivities within the molecule. For instance, HMBC (Heteronuclear Multiple Bond Correlation) would be particularly useful in confirming the connectivity between the methyl protons and the carbonyl carbon, as well as the correlations between the aromatic protons and their neighboring carbons.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Optical Properties of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For an organic compound like this compound, the absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The UV-Vis spectrum provides valuable information about the molecule's chromophores—the parts of the molecule that absorb light—and the energies of its electronic transitions.

The primary chromophore in this compound is the nitrobenzene (B124822) moiety. The benzene (B151609) ring conjugated with the nitro group (—NO₂) is responsible for strong absorption in the UV region. The methyl ester (—COOCH₃) and chlorosulfonyl (—SO₂Cl) groups attached to the benzene ring act as auxochromes, which can modify the absorption characteristics, such as the wavelength of maximum absorbance (λmax) and the intensity of the absorption.

Electronic Transitions and Absorption Spectra

The absorption spectrum of this compound is expected to be dominated by the electronic transitions originating from the nitrobenzene system. Organic molecules with aromatic rings and unsaturated groups typically exhibit two main types of electronic transitions in the UV-Vis region: π → π* (pi to pi star) and n → π* (n to pi star) transitions. shu.ac.uklibretexts.org

The π → π transitions* are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. youtube.com These transitions are characteristic of compounds with conjugated systems, such as the benzene ring in the target molecule. They typically result in strong absorption bands (high molar absorptivity, ε). For nitroaromatic compounds, these transitions are often observed in the UV region. researchgate.net

The n → π transitions* involve the excitation of an electron from a non-bonding orbital (lone pair) to a π* antibonding orbital. youtube.com In this compound, the oxygen atoms of the nitro group and the carbonyl group of the ester possess non-bonding electrons, making n → π* transitions possible. These transitions are of lower energy and appear at longer wavelengths compared to π → π* transitions. They are typically much weaker in intensity (low molar absorptivity). shu.ac.ukyoutube.com

The absorption spectrum of this compound is predicted to show a strong absorption band at a shorter wavelength, corresponding to the π → π* transition of the conjugated nitroaromatic system, and a much weaker band at a longer wavelength, attributable to the n → π* transition of the nitro and carbonyl groups.

Table 1: Typical UV Absorption Data for Analogous Nitroaromatic Compounds
Compoundλmax (nm)Molar Absorptivity (ε) (L mol-1 cm-1)Transition TypeSolvent
Nitrobenzene~260~8,000π → πEthanol
Nitrobenzene~330~150n → πHexane
Methyl p-nitrobenzoate~262~12,000π → πEthanol
4-Nitrobenzenesulfonyl chloride~255Not Reportedπ → πNot Reported

Data in the table is compiled from spectroscopic databases and general literature on organic spectroscopy for illustrative purposes.

Lower Cut-off Wavelength and Band Gap Determination

The lower cut-off wavelength (λcutoff) is the wavelength below which a compound absorbs all incident light, making the solvent or the compound itself opaque to the radiation. This parameter is crucial for practical applications in spectroscopy and for estimating the optical band gap of the material. The cut-off wavelength is determined by the onset of the most intense electronic absorption band (typically the π → π* transition).

For this compound, the λcutoff would be located at the edge of the strong π → π* absorption band. Based on data from similar nitroaromatic compounds, this is expected to be in the lower UV range.

The optical band gap (Eg) is the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). thermofisher.com This energy can be estimated from the onset of UV-Vis absorption using the following equation instanano.com:

Eg (eV) = 1240 / λonset (nm)

where λonset is the wavelength at which the absorption begins to rise sharply, which is closely related to the cut-off wavelength. This method, often part of a Tauc plot analysis, provides a straightforward way to determine the energy required to excite an electron across the HOMO-LUMO gap. youtube.comresearchgate.net

Given the expected absorption profile for a nitroaromatic compound, the onset wavelength for this compound can be estimated to be in the range of 350-400 nm. Using this estimation, a theoretical band gap can be calculated.

Table 2: Estimated Optical Properties of this compound
ParameterEstimated ValueMethod of Determination
Estimated Lower Cut-off Wavelength (λcutoff)~380 nmInference from analogous nitroaromatic compounds
Calculated Optical Band Gap (Eg)~3.26 eVCalculation using the formula Eg = 1240 / λcutoff

The calculated band gap represents the minimum energy required to promote an electron from the ground state to an excited state, which has implications for the material's potential use in optoelectronic applications.

Computational and Theoretical Studies on Methyl 2 Chlorosulfonyl 4 Nitrobenzoate

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the fundamental properties of a molecule at the electronic level. These methods provide insights into molecular geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. For Methyl 2-(chlorosulfonyl)-4-nitrobenzoate, DFT calculations would be employed to determine its most stable three-dimensional conformation through geometry optimization. This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is instrumental in calculating key electronic properties such as total energy, dipole moment, and the distribution of electron density. These properties are crucial for understanding the molecule's reactivity and intermolecular interactions. At present, no published studies have reported these specific DFT-derived parameters for this compound.

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. The application of ab initio methods, such as Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2), would provide a valuable comparison to DFT results for the geometry and electronic structure of this compound. Literature containing such analyses for this specific compound is currently unavailable.

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic behavior of molecules, including their reactivity and spectroscopic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a critical role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

A detailed study would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution across the this compound molecule. This would reveal the most probable sites for nucleophilic and electrophilic attack. Specific HOMO and LUMO energy values and their distributions for this compound have not been reported in the available literature.

Intramolecular charge transfer is a key process that can influence a molecule's optical and electronic properties. Analysis of the electronic transitions, often calculated using Time-Dependent DFT (TD-DFT), can characterize the nature of these charge transfers. For this compound, this would involve identifying the orbitals involved in the primary electronic excitations and quantifying the extent of charge redistribution upon excitation. Such a detailed charge transfer characterization is not currently available in published research.

Vibrational Frequency Calculations and Spectroscopic Correlation

Computational vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding normal modes, a theoretical spectrum can be generated.

For this compound, these calculations would predict the frequencies of characteristic vibrations, such as the stretching of the C=O, NO₂, and SO₂Cl groups, as well as the various vibrations of the benzene (B151609) ring. Comparing these calculated frequencies with experimental spectroscopic data would allow for a precise assignment of the observed spectral bands. To date, no studies have been found that present a computational vibrational analysis of this compound.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable descriptor for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution on the molecule's surface.

In MEP analysis, different colors are used to represent varying levels of electrostatic potential. Typically, red indicates regions of high electron density, which are susceptible to electrophilic attack, while blue signifies areas of low electron density, prone to nucleophilic attack. Green usually represents regions with a neutral or near-zero potential. For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the nitro and ester groups, and the chlorine atom, indicating these as sites for electrophilic interactions. Conversely, positive potential (blue) would be expected around the hydrogen atoms.

Table 1: Predicted Reactive Sites from MEP Analysis

Site Predicted Reactivity
Oxygen atoms (Nitro group) Electrophilic attack
Oxygen atoms (Ester group) Electrophilic attack
Chlorine atom Electrophilic attack

Conformational Analysis and Energy Landscapes

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its flexibility. It involves studying the different spatial arrangements of atoms (conformers) that can be interconverted by rotation around single bonds. The energy landscape illustrates the relative energies of these conformers and the energy barriers between them.

For this compound, the key rotational barriers would be around the C-S and C-C bonds connecting the sulfonyl chloride and ester groups to the benzene ring. Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to determine the potential energy surface for these rotations. The analysis would identify the most stable conformer (the one with the lowest energy) and other low-energy conformers that might be present at room temperature. The relative populations of these conformers can be estimated using the Boltzmann distribution.

Table 2: Key Torsional Angles for Conformational Analysis

Torsional Angle Description
O=S-C-C Rotation of the chlorosulfonyl group

Reaction Mechanism Prediction and Energetics

Theoretical methods are instrumental in elucidating reaction mechanisms by identifying transition states and calculating activation energies. For this compound, a key reaction of interest is its hydrolysis, which is characteristic of sulfonyl chlorides.

Computational studies can model the reaction pathway of hydrolysis, likely proceeding through a nucleophilic attack of a water molecule on the sulfur atom. The calculations would determine the geometry of the transition state and the activation energy for this step. The influence of the nitro and ester substituents on the reaction rate can also be assessed by comparing the calculated activation energies with that of unsubstituted benzenesulfonyl chloride. Such studies often employ quantum mechanical methods to provide a detailed understanding of the bond-making and bond-breaking processes.

Table 3: Predicted Energetic Parameters for a Hypothetical Reaction

Parameter Description Predicted Value (Illustrative)
Activation Energy (Ea) The minimum energy required for a reaction to occur. Value would be calculated
Reaction Enthalpy (ΔH) The net change in heat content during a reaction. Value would be calculated

Prediction of Spectroscopic Parameters

Computational chemistry allows for the prediction of various spectroscopic parameters, which can aid in the identification and characterization of a compound. These predictions are often compared with experimental spectra to confirm the molecular structure.

For this compound, theoretical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated. This would help in assigning the characteristic peaks in the experimental IR spectrum, such as the stretches for the S=O, C=O, and N=O bonds.

NMR Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C nuclei can be predicted. These calculated shifts, when compared to experimental data, can help in assigning the signals to specific atoms in the molecule.

UV-Vis Spectroscopy: The electronic transitions and their corresponding wavelengths (λmax) can be calculated using time-dependent DFT (TD-DFT). This provides insight into the electronic structure and the nature of the absorption bands in the UV-Vis spectrum.

Table 4: Predicted Spectroscopic Data (Illustrative)

Spectroscopy Parameter Predicted Value Range (Illustrative)
IR S=O stretching frequency 1350-1400 cm⁻¹
IR C=O stretching frequency 1720-1740 cm⁻¹
¹H NMR Aromatic protons chemical shift 7.5-8.5 ppm
¹³C NMR Carbonyl carbon chemical shift 160-170 ppm

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes

The traditional synthesis of methyl 2-(chlorosulfonyl)-4-nitrobenzoate likely involves the chlorosulfonation of methyl 4-nitrobenzoate (B1230335). Future research is anticipated to focus on developing more sustainable and efficient synthetic methodologies. Innovations may include the use of milder chlorinating agents to improve the safety profile of the reaction. Furthermore, catalytic approaches are being explored to reduce the amount of waste generated. Green chemistry principles are expected to drive the development of new routes, potentially utilizing solvent-free conditions or recyclable catalysts to minimize the environmental impact.

Exploration of New Derivatization Reactions

The reactivity of the sulfonyl chloride group in this compound makes it a versatile building block for the synthesis of a wide array of derivatives. The primary focus of future research will be the reaction of the sulfonyl chloride moiety with various nucleophiles to generate sulfonamides, sulfonic esters, and other sulfur-containing compounds. A patent for the preparation of the herbicide mesosulfuron-methyl (B1676312) describes an intermediate, methyl 2-(chlorosulfonyl)-4-(methylsulfonamidomethyl)benzoate, which highlights the potential for derivatization at the sulfonyl chloride position researchgate.net.

The development of novel derivatization strategies will likely involve the use of advanced catalytic systems to achieve higher selectivity and functional group tolerance. This will enable the synthesis of complex molecules with potential applications in various fields. The exploration of reactions that proceed under mild conditions will also be a key area of investigation, allowing for the incorporation of sensitive functional groups into the final products.

Expansion of Applications in Chemical Biology and Medicinal Chemistry

While specific applications of this compound in chemical biology and medicinal chemistry are not yet widely reported, its structural motifs suggest significant potential. The nitroaromatic group is a known pharmacophore in various bioactive molecules, and the sulfonyl chloride provides a reactive handle for covalent modification of biological targets.

Future research is expected to focus on utilizing this compound as a scaffold for the synthesis of novel therapeutic agents. The sulfonyl chloride can be reacted with a diverse range of amines and alcohols to create libraries of sulfonamides and sulfonic esters for high-throughput screening. These derivatives could be investigated for a variety of biological activities, including as enzyme inhibitors or receptor modulators.

Furthermore, the compound could be developed into a chemical probe to study biological processes. By attaching a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety) through the sulfonyl chloride group, researchers can create tools to identify and characterize protein targets. The nitro group can also serve as a handle for further modifications or as a key element for molecular recognition.

Advanced Materials Science Applications

The application of this compound in materials science is an emerging area of research. The presence of reactive functional groups and an aromatic ring suggests its potential as a monomer or cross-linking agent in the synthesis of novel polymers.

Future investigations may explore the incorporation of this molecule into polymer backbones to impart specific properties, such as thermal stability, flame retardancy, or altered solubility. The sulfonyl group can be used to create polysulfonamides or polysulfonates with unique characteristics. The nitro group could be reduced to an amine, providing a site for further polymerization or modification, leading to the creation of functional materials with applications in areas such as membranes, coatings, and electronic materials.

Integration with Flow Chemistry and Automated Synthesis

The integration of continuous flow chemistry and automated synthesis platforms presents a significant opportunity for the future production and derivatization of this compound. Flow chemistry offers enhanced safety and control over highly exothermic reactions like nitration and chlorosulfonation, which are often involved in the synthesis of such compounds europa.eu. The synthesis of a related compound, methyl 2-(chlorosulfonyl)benzoate, has been successfully demonstrated using a continuous-flow diazotization process, highlighting the feasibility of this approach sigmaaldrich.com.

Automated synthesis platforms can be employed to rapidly generate libraries of derivatives by reacting this compound with a wide range of nucleophiles in a high-throughput manner sigmaaldrich.commetoree.commit.edunih.govwikipedia.org. This would significantly accelerate the discovery of new compounds with desirable properties for applications in medicinal chemistry and materials science. The combination of flow chemistry for the synthesis of the core molecule and automated platforms for its subsequent derivatization represents a powerful strategy for future research and development.

Advanced Spectroscopic and Computational Techniques for Characterization

While basic spectroscopic data for this compound is available from commercial suppliers, a detailed characterization using advanced techniques is a key area for future research. High-resolution nuclear magnetic resonance (NMR) spectroscopy, including two-dimensional techniques (COSY, HSQC, HMBC), will be crucial for the unambiguous assignment of all proton and carbon signals, providing detailed structural information.

Mass spectrometry (MS) techniques, such as high-resolution mass spectrometry (HRMS), will provide precise mass determination, confirming the elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can offer valuable insights into the compound's structure and stability. Infrared (IR) spectroscopy will be used to identify the characteristic vibrational frequencies of the functional groups present, such as the sulfonyl chloride, nitro, and ester groups.

Computational chemistry will play an increasingly important role in understanding the properties and reactivity of this compound. Density functional theory (DFT) calculations can be used to predict its molecular geometry, electronic structure, and spectroscopic properties (NMR, IR). Such computational studies can also provide insights into the reaction mechanisms of its synthesis and derivatization, guiding experimental work and the design of new reactions acs.orgnih.gov.

Q & A

Q. What are the key synthetic routes for preparing Methyl 2-(chlorosulfonyl)-4-nitrobenzoate, and how do reaction conditions impact yield?

Methodological Answer: The synthesis typically involves sequential functionalization of a benzoate scaffold. A plausible route includes:

Nitration : Introduce the nitro group at the para position via electrophilic aromatic substitution using mixed acids (HNO₃/H₂SO₄).

Sulfonation/Chlorination : Treat the intermediate with chlorosulfonic acid (ClSO₃H) to install the chlorosulfonyl group at the ortho position.

Esterification : Protect the carboxylic acid as a methyl ester using methanol under acidic or basic catalysis.

Q. Critical Variables :

  • Temperature control during nitration (0–5°C) minimizes byproducts like dinitro derivatives .
  • Excess chlorosulfonic acid and extended reaction time (4–6 hours) improve sulfonation efficiency but may require careful quenching to avoid decomposition .
  • Catalyst choice (e.g., H₂SO₄ vs. DMAP) affects esterification yields .

Reference : Structural analogs (e.g., methyl nitrobenzoates) show similar reactivity patterns .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer :

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and confirm ester (δ 3.9 ppm, singlet) and nitro group positions. Discrepancies between calculated and observed shifts may arise from paramagnetic effects of the nitro group .
    • HSQC/HMBC : Resolve overlapping signals in crowded aromatic regions.
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragment peaks (e.g., loss of SO₂Cl, m/z ~181). Contradictions between NMR and MS data often stem from in-source fragmentation or solvent adducts .
  • X-ray Crystallography : Resolve steric effects of the chlorosulfonyl and nitro groups. Crystallization in ethyl acetate/hexane (1:3) at −20°C yields monoclinic crystals suitable for structure validation .

Reference : Crystallographic data for methyl 4-methylsulfonyl-2-nitrobenzoate (analog) confirm similar packing motifs .

Advanced Research Questions

Q. How does the nitro group influence the electrophilicity of the chlorosulfonyl moiety in nucleophilic substitution reactions?

Mechanistic Analysis : The nitro group’s strong electron-withdrawing effect enhances the electrophilicity of the adjacent chlorosulfonyl group, facilitating nucleophilic attack (e.g., by amines or thiols).

  • Computational Studies : DFT calculations show a 15–20% increase in partial positive charge on the sulfur atom compared to non-nitro analogs .
  • Kinetic Data : Second-order rate constants (k₂) for reactions with piperidine in THF are ~3× higher than non-nitro derivatives, confirming activation .

Q. Experimental Design :

  • Compare reactivity with meta-nitro or non-nitro analogs.
  • Monitor reaction progress via LC-MS to detect intermediates (e.g., sulfonamides) .

Reference : Substituent effects in sulfonyl chlorides are well-documented for structurally related compounds .

Q. What strategies stabilize this compound against hydrolysis during storage?

Stability Optimization :

  • Storage Conditions : Maintain under inert atmosphere (N₂/Ar) at 2–8°C to slow moisture ingress. Silica gel desiccants further reduce hydrolysis .
  • Formulation : Lyophilization with stabilizers (e.g., 1% w/w MgSO₄) extends shelf life to >6 months.
  • Analytical Validation :
    • HPLC-PDA : Monitor degradation products (e.g., 4-nitrobenzoic acid) using a C18 column (ACN/water, 0.1% TFA).
    • TGA/DSC : Detect thermal decomposition above 120°C, correlating with sulfonyl chloride breakdown .

Reference : Stability data for chlorosulfonyl esters highlight moisture sensitivity .

Q. How can competing side reactions (e.g., ester hydrolysis vs. sulfonamide formation) be controlled during derivatization?

Troubleshooting Guide :

  • pH Control : Conduct reactions in anhydrous solvents (e.g., DCM) with base (e.g., Et₃N) to deprotonate nucleophiles without hydrolyzing the ester.
  • Temperature Modulation : Lower temperatures (−10°C) favor sulfonamide formation over ester hydrolysis.
  • Byproduct Identification : Use LC-MS/MS to distinguish sulfonamide (m/z + amine mass) from hydrolyzed acid (m/z −15) .

Reference : Competing pathways are documented in sulfonyl chloride reactivity studies .

Q. What computational methods predict the regioselectivity of further functionalization (e.g., Friedel-Crafts alkylation)?

Computational Workflow :

Molecular Modeling : Optimize geometry using Gaussian09 (B3LYP/6-31G*).

Electrostatic Potential Maps : Identify electron-deficient regions (nitro/sulfonyl) as poor sites for electrophilic attack.

NBO Analysis : Quantify charge distribution to predict reactivity at meta positions relative to substituents .

Validation : Compare predicted vs. experimental outcomes for azo-coupling or halogenation reactions .

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